2-[2-[4-[(5-Nitrofuran-2-yl)methyl]piperazin-1-yl]ethoxy]ethanol
Overview
Description
2-[2-[4-[(5-Nitrofuran-2-yl)methyl]piperazin-1-yl]ethoxy]ethanol is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, including antibacterial, antifungal, and antiviral properties . The presence of the nitrofuran moiety in this compound suggests potential antimicrobial activity, making it a subject of interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[2-[4-[(5-Nitrofuran-2-yl)methyl]piperazin-1-yl]ethoxy]ethanol can undergo several types of chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form various oxidative products.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Oxidative products of the nitrofuran moiety.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-[4-[(5-Nitrofuran-2-yl)methyl]piperazin-1-yl]ethoxy]ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties against various bacterial strains.
Medicine: Investigated for its potential use as an antibacterial or antifungal agent.
Mechanism of Action
The mechanism of action of 2-[2-[4-[(5-Nitrofuran-2-yl)methyl]piperazin-1-yl]ethoxy]ethanol is primarily based on its ability to interfere with microbial cellular processes. The nitrofuran moiety can generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress and damage to microbial DNA, proteins, and membranes. This results in the inhibition of microbial growth and eventual cell death.
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative used as an antibacterial agent.
Furazolidone: A nitrofuran derivative with antibacterial and antiprotozoal properties.
Nitrofurazone: Used as a topical antibacterial agent.
Uniqueness
2-[2-[4-[(5-Nitrofuran-2-yl)methyl]piperazin-1-yl]ethoxy]ethanol is unique due to its specific structural features, including the presence of both a nitrofuran moiety and a piperazine ring. This combination may confer distinct biological activities and potential therapeutic applications compared to other nitrofuran derivatives.
Properties
IUPAC Name |
2-[2-[4-[(5-nitrofuran-2-yl)methyl]piperazin-1-yl]ethoxy]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O5/c17-8-10-20-9-7-14-3-5-15(6-4-14)11-12-1-2-13(21-12)16(18)19/h1-2,17H,3-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTIPKXIMOCAGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)CC2=CC=C(O2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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